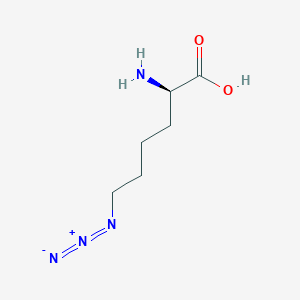![molecular formula C48H49N3O9 B7908879 Boc-L-Thr[Fmoc-L-Gln(Trt)]-OH](/img/structure/B7908879.png)
Boc-L-Thr[Fmoc-L-Gln(Trt)]-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-L-Thr[Fmoc-L-Gln(Trt)]-OH is a complex compound used primarily in peptide synthesis. It is composed of three main components: Boc-L-Threonine, Fmoc-L-Glutamine, and Trityl (Trt) protecting groups. This compound is utilized in solid-phase peptide synthesis, where it serves as a building block for creating larger peptide chains.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-Thr[Fmoc-L-Gln(Trt)]-OH involves multiple steps, each requiring specific reaction conditions:
Protection of L-Threonine: L-Threonine is first protected with a t-butyloxycarbonyl (Boc) group. This is typically achieved by reacting L-Threonine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Protection of L-Glutamine: L-Glutamine is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group and a trityl (Trt) group. The Fmoc group is introduced by reacting L-Glutamine with Fmoc chloride in the presence of a base like sodium carbonate. The Trt group is added by reacting the Fmoc-protected L-Glutamine with trityl chloride in the presence of a base such as pyridine.
Coupling: The Boc-L-Threonine and Fmoc-L-Glutamine(Trt) are then coupled together using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in a solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high purity and yield of the final product.
化学反应分析
Types of Reactions
Boc-L-Thr[Fmoc-L-Gln(Trt)]-OH undergoes several types of reactions, including:
Deprotection: The Boc, Fmoc, and Trt protecting groups can be removed under specific conditions. Boc is typically removed using trifluoroacetic acid (TFA), Fmoc is removed using piperidine, and Trt is removed using acidic conditions.
Coupling: The compound can be coupled with other amino acids or peptides using coupling reagents like DIC and HOBt.
Common Reagents and Conditions
Deprotection: TFA for Boc removal, piperidine for Fmoc removal, and acidic conditions for Trt removal.
Coupling: DIC and HOBt in DMF.
Major Products Formed
The major products formed from these reactions are the deprotected amino acids or peptides, which can then be further used in peptide synthesis.
科学研究应用
Boc-L-Thr[Fmoc-L-Gln(Trt)]-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used in the synthesis of complex peptides and proteins, serving as a building block for larger molecules.
Biology: It is used in the study of protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of synthetic peptides for various industrial applications, including cosmetics and food additives.
作用机制
The mechanism of action of Boc-L-Thr[Fmoc-L-Gln(Trt)]-OH involves its role as a protected amino acid in peptide synthesis. The protecting groups (Boc, Fmoc, and Trt) prevent unwanted side reactions during the synthesis process, ensuring the correct sequence and structure of the final peptide product. The compound interacts with coupling reagents and other amino acids to form peptide bonds, ultimately leading to the formation of larger peptide chains.
相似化合物的比较
Boc-L-Thr[Fmoc-L-Gln(Trt)]-OH is unique due to its combination of protecting groups and its specific use in peptide synthesis. Similar compounds include:
Boc-L-Thr[Fmoc-L-Asn(Trt)]-OH: Similar structure but with asparagine instead of glutamine.
Boc-L-Thr[Fmoc-L-Glu(Trt)]-OH: Similar structure but with glutamic acid instead of glutamine.
Boc-L-Thr[Fmoc-L-Lys(Trt)]-OH: Similar structure but with lysine instead of glutamine.
These compounds share similar synthetic routes and reaction conditions but differ in their specific amino acid components, leading to different applications and properties.
属性
IUPAC Name |
(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H49N3O9/c1-31(42(43(53)54)50-46(57)60-47(2,3)4)59-44(55)40(49-45(56)58-30-39-37-26-16-14-24-35(37)36-25-15-17-27-38(36)39)28-29-41(52)51-48(32-18-8-5-9-19-32,33-20-10-6-11-21-33)34-22-12-7-13-23-34/h5-27,31,39-40,42H,28-30H2,1-4H3,(H,49,56)(H,50,57)(H,51,52)(H,53,54)/t31-,40+,42+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVHAPHWFMHPJI-KYVGDJDASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H49N3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
811.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
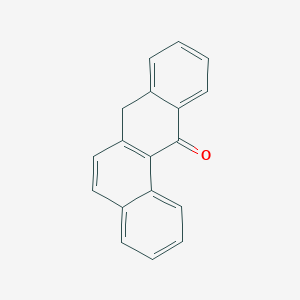
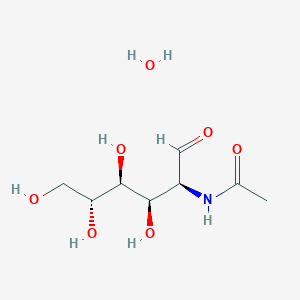
![(3R,4S,5R)-2-(4-chloro-6,6-dimethylazirino[2,1-b]purin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B7908808.png)
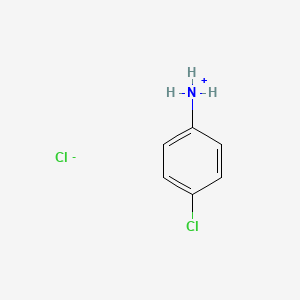
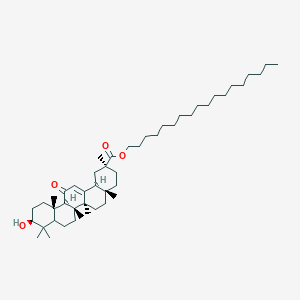
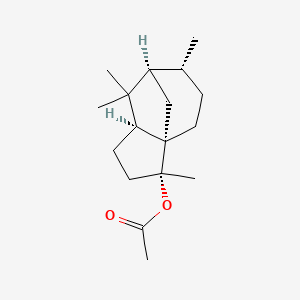
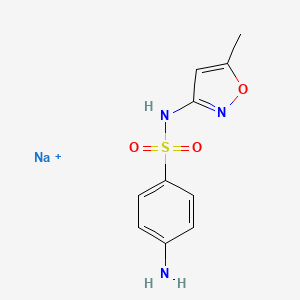
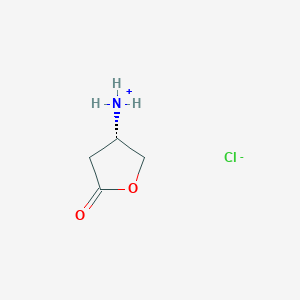
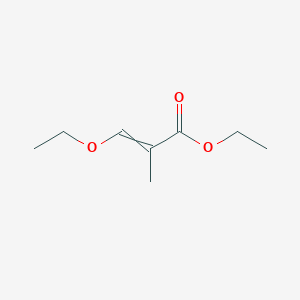
![3-[2-[2-[2-[(2R,3S,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B7908861.png)

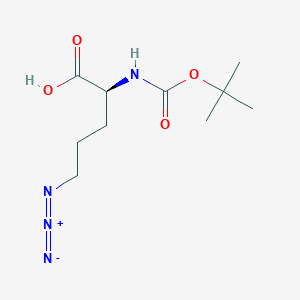
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-{N'-[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]carbamimidamido}pentanoyl]oxy}propanoic acid](/img/structure/B7908875.png)
